molecular formula C21H27N5O2 B5641683 4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one

4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5641683
M. Wt: 381.5 g/mol
InChI Key: UZQHRXVJBUJPTG-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds characterized by the presence of imidazole and triazole rings, known for their diverse chemical and biological properties. Research in this area often focuses on the synthesis, characterization, and application of such compounds in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with the formation of imidazole or triazole rings followed by various functionalization reactions. For instance, Ünver et al. (2009) described the synthesis of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones through the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol (Ünver et al., 2009).

Molecular Structure Analysis

The molecular and crystal structures of these compounds can be determined using techniques like X-ray crystallography. Zeng et al. (2021) analyzed a benzimidazole derivative, revealing its triclinic crystal structure and how it assembles into a 2D-net framework through hydrogen bonding (Zeng, Wang, & Zhang, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs containing an imidazole ring are used in medicine, including antifungal drugs and proton pump inhibitors .

Future Directions

The development of new imidazole derivatives with improved biological activity is an active area of research .

properties

IUPAC Name

4-(4-imidazol-1-ylbenzoyl)-1,10-dimethyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-23-11-9-21(8-7-19(23)27)15-25(14-13-24(21)2)20(28)17-3-5-18(6-4-17)26-12-10-22-16-26/h3-6,10,12,16H,7-9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQHRXVJBUJPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one

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